molecular formula C8H10F3NO3 B3322685 1-Trifluoroacetylaminocyclopentanecarboxylic acid CAS No. 151159-24-9

1-Trifluoroacetylaminocyclopentanecarboxylic acid

Cat. No.: B3322685
CAS No.: 151159-24-9
M. Wt: 225.16 g/mol
InChI Key: OQXFDWCFWJQCPA-UHFFFAOYSA-N
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Description

1-Trifluoroacetylaminocyclopentanecarboxylic acid is a synthetic amino acid characterized by the presence of a trifluoroacetyl group, an amino group, and a cyclopentane ring in its chemical structure.

Preparation Methods

The synthesis of 1-Trifluoroacetylaminocyclopentanecarboxylic acid involves several steps. One common method includes the selective fluorination of cyclopentanecarboxylic acid derivatives using sulfur tetrafluoride (SF4) to introduce the trifluoromethyl group . The reaction conditions typically involve low temperatures and anhydrous environments to prevent side reactions. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Trifluoroacetylaminocyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common reagents used in these reactions include sulfur tetrafluoride for fluorination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Trifluoroacetylaminocyclopentanecarboxylic acid has several scientific research applications:

    Environmental Studies: It is used in studies related to the degradation and toxicity of polyfluoroalkyl substances (PFAS), which are of environmental concern due to their persistence and potential toxicological effects.

    Analytical Chemistry: The compound is employed in the development of analytical techniques and treatment methods for PFAS contamination in water and soil.

    Biological Monitoring: Research has documented its presence in various organisms, including humans, and linked exposure to adverse health outcomes.

    Regulatory and Risk Assessment: Studies on this compound have informed regulatory policies and risk assessment practices related to PFAS.

Mechanism of Action

The mechanism of action of 1-Trifluoroacetylaminocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological processes, including protein synthesis and metabolic pathways .

Comparison with Similar Compounds

1-Trifluoroacetylaminocyclopentanecarboxylic acid can be compared with other similar compounds, such as:

    1-(Trifluoromethyl)cyclopentanecarboxylic acid: This compound also contains a trifluoromethyl group but lacks the amino group present in this compound.

    1-Aminocyclopropanecarboxylic acid: This compound has a similar amino acid structure but with a cyclopropane ring instead of a cyclopentane ring.

The uniqueness of this compound lies in its combination of a trifluoroacetyl group, an amino group, and a cyclopentane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,2,2-trifluoroacetyl)amino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)5(13)12-7(6(14)15)3-1-2-4-7/h1-4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXFDWCFWJQCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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